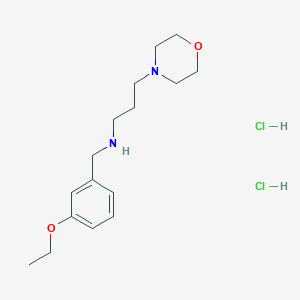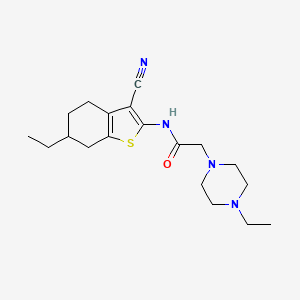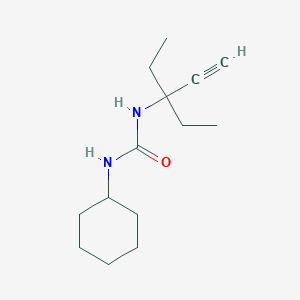
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in women. HSDD is a common sexual dysfunction in women, characterized by a persistent lack of sexual desire, causing significant distress and interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system, increasing sexual desire and decreasing sexual inhibition.
Wirkmechanismus
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the serotonin 5-HT2A receptor. The drug also modulates the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of sexual desire and arousal. This compound increases the levels of these neurotransmitters, leading to an increase in sexual desire and a decrease in sexual inhibition.
Biochemical and Physiological Effects:
This compound acts on the central nervous system, modulating the levels of neurotransmitters involved in the regulation of sexual desire and arousal. The drug increases the levels of dopamine and norepinephrine, leading to an increase in sexual desire, while decreasing the levels of serotonin, which is associated with sexual inhibition. This compound also increases the levels of oxytocin, a hormone involved in social bonding and sexual pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to be safe and well-tolerated, with minimal adverse effects. However, the drug has a narrow therapeutic window, and the optimal dosage and duration of treatment are still being investigated. This compound is also contraindicated in patients with liver impairment or who are taking certain medications, such as strong CYP3A4 inhibitors.
Zukünftige Richtungen
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has the potential to be used in the treatment of other sexual dysfunctions and psychiatric disorders, such as depression and anxiety. The drug's mechanism of action on the central nervous system could also be investigated for its potential in the treatment of addiction and other neurological disorders. Further research is needed to optimize the dosage and duration of treatment for HSDD and to investigate the long-term effects of the drug. The development of new drugs with similar mechanisms of action could also be explored.
Synthesemethoden
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized through a multi-step process, starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with 3-ethoxybenzaldehyde in the presence of a base to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with morpholine in the presence of a catalyst to form the final product, this compound. The dihydrochloride salt is obtained by reacting this compound with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to increase sexual desire and decrease sexual inhibition in women, leading to improved sexual function and satisfaction. This compound acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of sexual desire and arousal.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-2-20-16-6-3-5-15(13-16)14-17-7-4-8-18-9-11-19-12-10-18;;/h3,5-6,13,17H,2,4,7-12,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMIHFBRPACLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5433896.png)
![N-cyclopropyl-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433914.png)
![1-(1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5433915.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5433929.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B5433931.png)
![9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5433946.png)

![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)

![2-benzyl-6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5433973.png)